1-Aminohydantoin hydrochloride
Overview
Description
1-Aminohydantoin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H6ClN3O2 and its molecular weight is 151.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1-Aminohydantoin hydrochloride is primarily used as a reactant in the synthesis of various compounds, including ectoparasiticidal drugs and skeletal muscle relaxants . It has also been used in the synthesis of dantrolene, a muscle relaxant, and its sodium salt .
Mode of Action
It’s known that it can covalently bind to tissue proteins . This binding is likely to play a role in its interaction with its targets.
Biochemical Pathways
It’s known to be involved in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Pharmacokinetics
It’s known to covalently bind to tissue proteins and is released from tissues under slightly acidic conditions . This suggests that its bioavailability may be influenced by the pH of the environment.
Result of Action
Its use in the synthesis of various compounds suggests that it may have diverse effects depending on the specific biochemical pathways and targets involved .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. It is released from tissues under slightly acidic conditions . This suggests that its action, efficacy, and stability may be influenced by the acidity of the environment.
Biochemical Analysis
Biochemical Properties
1-Aminohydantoin hydrochloride covalently binds to tissue proteins . Under slightly acidic conditions, it is released from the tissues and derivatized with 2-nitrobenzaldehyde to form nitrophenyl derivatives of AHD, which can be detected .
Molecular Mechanism
The molecular mechanism of this compound involves its covalent binding to tissue proteins . This binding, followed by its release under slightly acidic conditions and subsequent derivatization, allows for its detection .
Metabolic Pathways
This compound is a major metabolite of nitrofurantoin in animal tissues
Biological Activity
1-Aminohydantoin hydrochloride (AHD), a derivative of hydantoin, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₃H₅N₃O₂·HCl
- Molecular Weight : 151.55 g/mol
- CAS Number : 2827-56-7
- Appearance : White to slightly brown crystalline powder
- Melting Point : Approximately 199 °C (dec.) .
This compound exhibits various biological activities primarily through its interaction with cellular targets:
- Antiproliferative Activity : Research indicates that AHD derivatives can inhibit the proliferation of cancer cells. For example, studies have shown that compounds incorporating the 1-amino-hydantoin moiety demonstrate significant cytotoxic effects against lung adenocarcinoma (A549), colon adenocarcinoma (LS-174), and triple-negative breast adenocarcinoma (MDA-MB-231) cells . This activity is attributed to their ability to interfere with ATP binding sites in key kinases involved in cancer cell growth.
- Enzyme Inhibition : The binding characteristics of AHD suggest it may inhibit certain kinases, which are crucial in various signaling pathways. The structural activity relationship (SAR) studies reveal that modifications to the hydantoin structure can enhance binding affinity and improve antiproliferative properties .
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Cancer Treatment : Given its antiproliferative properties, AHD is being explored as a lead compound for developing new anticancer agents. Its ability to target specific kinases could provide a novel approach in cancer therapy .
- Synthesis of Pharmaceuticals : AHD serves as an intermediate in the synthesis of various pharmaceutical compounds, including those used in treating neurological disorders and other conditions .
Case Study 1: Anticancer Activity
A study published in MDPI evaluated the antiproliferative effects of AHD derivatives on multiple cancer cell lines. The results indicated that certain modifications to the hydantoin structure significantly enhanced cytotoxicity, suggesting a promising avenue for drug development targeting cancer therapies .
Case Study 2: Synthesis and Application
Another investigation focused on the synthesis of novel compounds using AHD as a precursor. The study demonstrated that derivatives created from AHD exhibited improved pharmacological profiles compared to their parent compounds, highlighting the importance of structural modifications in enhancing biological activity .
Comparative Table of Biological Activities
Properties
IUPAC Name |
1-aminoimidazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHANUVLKERQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499598 | |
Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2827-56-7 | |
Record name | 1-Aminohydantoin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2827-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminohydantoin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminoimidazolidine-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Imidazolidinedione, 1-amino-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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